molecular formula C10H11ClN2O4 B3382922 2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 379254-91-8

2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B3382922
CAS No.: 379254-91-8
M. Wt: 258.66 g/mol
InChI Key: SDQJJVRTODMCSU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a halogenated aromatic amide characterized by a propanamide backbone substituted with a chlorine atom and an aryl group bearing methoxy (2-position) and nitro (5-position) substituents. Its molecular formula is C₁₀H₁₀ClN₂O₄, with a molecular weight of 266.65 g/mol. The compound’s structural features, including the electron-withdrawing nitro group and electron-donating methoxy group, influence its physicochemical properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-5-7(13(15)16)3-4-9(8)17-2/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJJVRTODMCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242671
Record name 2-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-91-8
Record name 2-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide typically involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxy-5-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in the presence of hydrochloric acid.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the nitro and chloro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents on Aryl Group Molecular Formula Molecular Weight (g/mol) Primary Application
2-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide 2-methoxy, 5-nitro C₁₀H₁₀ClN₂O₄ 266.65 Pharmaceutical intermediate (hypothesized)
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) 4-methyl C₁₀H₁₂ClNO 197.66 API intermediate
Alachlor 2,6-diethyl, N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide
5-Chloro-N-(4-nitrophenyl)pentanamide 4-nitro, pentanamide chain C₁₁H₁₃ClN₂O₃ 256.69 Chemical intermediate
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide 5-dimethylsulfamoyl, 2-methoxy C₁₂H₁₇ClN₂O₄S 320.79 Potential pharmaceutical agent

Key Observations :

  • In contrast, alachlor’s 2,6-diethyl groups and methoxymethyl side chain optimize herbicidal activity via lipophilicity and soil mobility .
  • Chain Length: Pentanamide derivatives (e.g., 5-chloro-N-(4-nitrophenyl)pentanamide) exhibit longer alkyl chains, which may improve solubility in non-polar solvents compared to propanamide analogs .
  • Functional Group Diversity : The dimethylsulfamoyl group in the analog from introduces hydrogen-bonding capability and steric bulk, which could enhance receptor binding in pharmaceutical contexts .

Physicochemical Properties

  • Melting Points : Nitro-substituted compounds (e.g., target compound, 5-chloro-N-(4-nitrophenyl)pentanamide) typically exhibit higher melting points due to increased polarity and intermolecular interactions.
  • Solubility: Methoxy groups enhance solubility in organic solvents (e.g., toluene, ethanol), whereas sulfamoyl or nitro groups may improve water solubility via polar interactions .
  • Crystallinity : Continuous processing methods (e.g., mixed suspension−mixed product removal crystallization) optimize crystallinity and purity in API intermediates like CNMP, suggesting similar strategies could apply to the target compound .

Biological Activity

2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, a compound with the molecular formula C10H11ClN2O4, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C10H11ClN2O4
  • Molecular Weight : 248.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Nuclear Receptor Coactivator 2 (NCOA2) : This compound may modulate gene expression by interacting with nuclear receptors.
  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) : It is hypothesized that the compound influences lipid metabolism through PPAR-γ activation.
  • Retinoic Acid Receptor RXR-alpha : The compound might also affect transcriptional regulation via this receptor.

The proposed mechanism includes the reduction of nitro groups to hydroxylamine intermediates, which can further participate in biochemical pathways related to lipid metabolism and gene expression regulation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate significant antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound's structural similarity to other bioactive molecules suggests potential anticancer properties. Preliminary investigations have indicated that it may inhibit the growth of certain cancer cell lines by modulating pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate its efficacy and mechanism in cancer treatment .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various derivatives of nitrophenyl compounds demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The presence of the nitro group in this compound was crucial for its antimicrobial potency .
  • Anticancer Activity Assessment :
    In vitro assays revealed that derivatives similar to this compound effectively inhibited the proliferation of non-small cell lung cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing 2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide?

Answer:
The synthesis typically involves a two-step process:

Nitration : Introduce the nitro group to the aromatic ring of 2-methoxyaniline under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Acylation : React the resulting 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Critical parameters : Temperature control (<10°C during acylation to avoid side reactions), solvent selection (dry dichloromethane or THF), and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) .
  • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a combination of spectroscopic and computational methods:

  • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., nitro: δ 8.1–8.3 ppm; methoxy: δ 3.8–4.0 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₀ClN₂O₄; exact mass 266.0264).
  • Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Advanced: How do electronic effects of the nitro and methoxy groups influence reactivity in cross-coupling reactions?

Answer:
The nitro group (-NO₂) is a strong electron-withdrawing meta-director, enhancing electrophilic substitution at the para position. Conversely, the methoxy group (-OMe) is electron-donating, ortho/para-directing.

  • Contradiction analysis : In Suzuki-Miyaura couplings, competing directing effects may lead to regioselectivity challenges. Computational modeling (e.g., Fukui function analysis) can predict reactive sites .
  • Experimental mitigation : Use bulky ligands (e.g., SPhos) to sterically hinder undesired positions .

Advanced: What purification strategies resolve co-eluting impurities in HPLC analysis?

Answer:

  • Column selection : Use a C18 reverse-phase column with a mobile phase gradient (water/acetonitrile + 0.1% trifluoroacetic acid).
  • Method development :
    • Step 1 : Screen solvents (e.g., methanol vs. acetonitrile) to adjust retention times.
    • Step 2 : Optimize gradient slope (e.g., 5–95% acetonitrile over 20 minutes) to separate nitro-containing byproducts .
  • Validation : Spiking experiments with synthetic impurities confirm resolution .

Advanced: How can computational tools predict biological activity given limited empirical data?

Answer:

  • Pharmacophore modeling : Map the compound’s nitro and chloro groups as hydrogen bond acceptors and hydrophobic features.
  • Molecular docking : Simulate interactions with target proteins (e.g., nitroreductases) using AutoDock Vina or Schrödinger .
  • Limitations : Computational predictions require validation via enzyme inhibition assays (e.g., IC₅₀ measurements) due to potential false positives .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

  • Hypothesis : Contradictions arise from polymorphic forms or residual solvents.
  • Methodology :
    • Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility.
    • Powder X-ray diffraction (PXRD) : Identify polymorphs .
    • Solvent screening : Test solubility in DMSO, ethanol, and chloroform under controlled humidity .
  • Case study : A 2024 study resolved similar issues for N-(4-chloro-2-methoxy-5-methylphenyl)acetamide by recrystallizing from ethyl acetate/hexane .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Nitroaromatics may be mutagenic; use PPE (gloves, goggles) and work in a fume hood.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Spill management : Absorb with vermiculite and treat with 10% NaOH solution .

Advanced: What mechanistic insights explain its stability under acidic vs. basic conditions?

Answer:

  • Acidic conditions : Protonation of the amide nitrogen destabilizes the molecule, leading to hydrolysis (half-life <24 hours at pH 2).
  • Basic conditions : The nitro group stabilizes the aromatic ring against nucleophilic attack, enhancing stability (half-life >7 days at pH 9) .
  • Kinetic studies : Monitor degradation via UV-Vis at λₘₐₓ 270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
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2-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

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